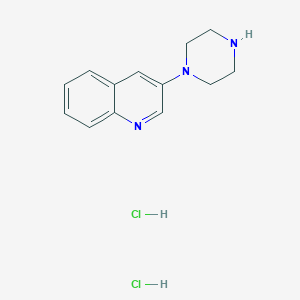

3-(Piperazin-1-yl)quinoline dihydrochloride

Overview

Description

3-(Piperazin-1-yl)quinoline dihydrochloride is a chemical compound with the empirical formula C13H15N3·2HCl . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1(N2CCNCC2)=CC=NC3=CC=CC=C13.Cl.Cl . Its InChI is 1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H . Chemical Reactions Analysis

The chemical reactions involving similar compounds have been described. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 286.20 g/mol .Scientific Research Applications

Structural and Biological Properties

3-(Piperazin-1-yl)quinoline dihydrochloride is part of the 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure, a crucial scaffold in medicinal chemistry. This structure has shown a range of pharmacological profiles, including antimalarial, antiparasitic, anti‐HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine‐3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. A comprehensive survey of compounds with this structural core has highlighted its diverse applications in medicinal chemistry (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Influence on Neurotransmitter Uptake

Quipazine, a derivative of 3-(Piperazin-1-yl)quinoline, has demonstrated the ability to inhibit the uptake of dopamine and serotonin in rat striatal tissue. This indicates that compounds of this class can potentially influence serotonergic and dopaminergic systems in the central nervous system (Medon, Leeling, & Phillips, 1973).

Antimalarial Activity

A series of 7-chloro-4-(piperazin-1-yl)quinoline derivatives exhibited significant antimalarial activity in vitro against Plasmodium falciparum. Some compounds in this series were more potent than the standard drug Quinine, highlighting the potential of these compounds in antimalarial therapies (Mahajan & Chundawat, 2021).

Effect on Hormone Levels

Research has shown that Quipazine can markedly increase plasma prolactin levels in male rats, which is attributed to its serotonin agonist properties. This suggests a potential role in influencing hormone levels through serotonergic pathways (Meltzer, Fang, Paul, & Kaluskar, 1976).

Synthesis and Biological Activity

The synthesis of novel derivatives of 3-(Piperazin-1-yl)quinoline has led to compounds with potential hypoxic-cytotoxic agents. These compounds present new basic lateral chains in the quinoxaline ring, indicating their versatility and potential in developing new therapeutic agents (Ortega et al., 2000).

Anti-inflammatory Properties

2-(4-methyl-piperazin-1-yl)-quinoxaline, a derivative of 3-(Piperazin-1-yl)quinoline, has been identified as a lead structure for histamine H4 receptor ligands. Compounds derived from this scaffold showed significant anti-inflammatory properties in vivo, illustrating its therapeutic potential in inflammation-related conditions (Smits et al., 2008).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements are P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Future Directions

Future research could focus on the development of novel synthetic strategies and applications of 3-(Piperazin-1-yl)quinoline dihydrochloride. For instance, quinoline-based photolabile protecting groups (PPGs) for cysteine have been shown to facilitate various ligation strategies, including iterative native chemical ligation (NCL) and expressed protein ligation (EPL)-desulfurization methods . This suggests potential future directions in protein caging/uncaging investigations .

Mechanism of Action

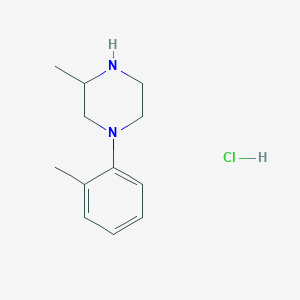

Piperazine

is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine exists as small alkaline deliquescent crystals with a saline taste. Piperazine derivatives are commonly used in the synthesis of pharmaceuticals and performance materials .

Quinoline

is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents. Quinoline is mainly used as a feedstock in the manufacture of other specialty chemicals. Its principal use is as a precursor to 8-hydroxyquinoline, which is a versatile chelating agent and precursor to pesticides .

Properties

IUPAC Name |

3-piperazin-1-ylquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-2-4-13-11(3-1)9-12(10-15-13)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYFWGJOUYIJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=CC=CC=C3N=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

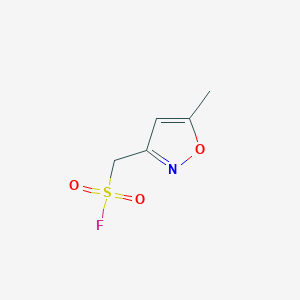

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1524952.png)

![7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1524959.png)

![1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B1524972.png)